Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate
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Overview
Description
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is a member of the potassium organotrifluoroborate family, which are known for their stability in air and moisture, making them easy to handle and purify . These compounds are widely used in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
The preparation of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF₂). This reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The synthetic route can be summarized as follows:
- Dissolve 4-chloro-2-hydroxyphenylboronic acid in water.
- Add potassium bifluoride to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate.
- Dry the precipitate to obtain this compound.
Industrial production methods for potassium organotrifluoroborates often involve similar procedures but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .
Comparison with Similar Compounds
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the chloro and hydroxy substituents.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of a chloro and hydroxy group.
Potassium (4-bromophenyl)trifluoroborate: Contains a bromo group instead of a chloro and hydroxy group.
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications in synthesis .
Properties
Molecular Formula |
C6H4BClF3KO |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
InChI Key |
VZMUPDBIARLJND-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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